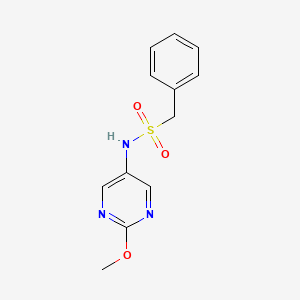
N-(2-methoxypyrimidin-5-yl)-1-phenylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "N-(2-methoxypyrimidin-5-yl)-1-phenylmethanesulfonamide" is a derivative of phenylmethanesulfonamide, which is a functional group characterized by a sulfonamide moiety attached to a phenyl ring. This class of compounds has been extensively studied due to their potential applications in various fields, including medicinal chemistry and material science. The methoxypyrimidinyl group suggests the presence of a heterocyclic ring, which could impart specific chemical properties and biological activities to the molecule .
Synthesis Analysis
The synthesis of phenylmethanesulfonamide derivatives can involve multiple steps, including hydroxyl-alkylation, amino-methylsulfonylation, nitro-reduction, amino-brom
Scientific Research Applications
Synthesis and Pharmacology
- Synthesis of Pyrimidine Derivatives : N-(2-methoxypyrimidin-5-yl)-1-phenylmethanesulfonamide is involved in the synthesis of various pyrimidine derivatives, which are crucial precursors in pharmaceuticals like rosuvastatin (Šterk et al., 2012).
- Herbicidal Activity : Modified forms of this compound, such as N-2,6-difluorophenyl-5-methoxy-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide, have been investigated for their potential as herbicides, particularly for their inhibitory effects on acetohydroxyacid synthase in plants (Chen et al., 2009).
Chemical Reactions and Modifications
- Thermal Rearrangement : Studies have examined the thermal rearrangement of methoxypyrimidines, which is key in understanding the chemical behavior and potential applications of these compounds (Brown & Lee, 1970).
- Anticancer Properties : Modifications of this compound have been studied for anticancer effects, showing potential in the development of new anticancer agents (Wang et al., 2015).
Pharmacology and Medicinal Chemistry
- 5-HT7 Receptor Ligands : N-alkylation of arylsulfonamide derivatives, which can be related to the methoxypyrimidin compound, has been explored for their selective binding to 5-HT7 receptors, relevant in the treatment of CNS disorders (Canale et al., 2016).
- Synthesis of Heterocyclic Systems : Research has also focused on the synthesis of various sulfonamides and heterocyclic systems using cyanomethanesulfonyl chloride, showing the versatility of methoxypyrimidin derivatives in medicinal chemistry (Winterwerber et al., 2006).
Future Directions
properties
IUPAC Name |
N-(2-methoxypyrimidin-5-yl)-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c1-18-12-13-7-11(8-14-12)15-19(16,17)9-10-5-3-2-4-6-10/h2-8,15H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHBLFMGCJANOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)NS(=O)(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Methylthio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ol](/img/structure/B3000162.png)

![1-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3000169.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)propanamide](/img/structure/B3000171.png)
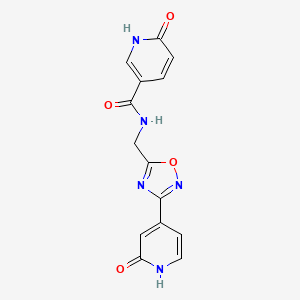
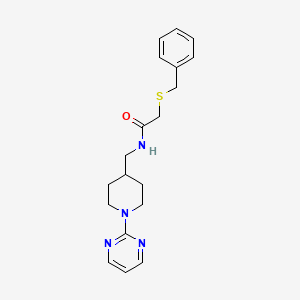
![7-(3-chloro-4-methylphenyl)-N-(4-methoxybenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B3000174.png)

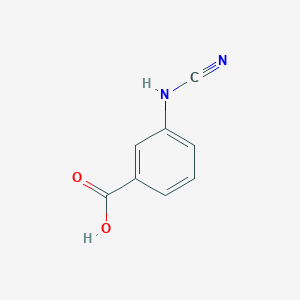
![2-[[1-(2-Methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B3000179.png)
![3-(5,6,7,8-Tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-propionic acid](/img/structure/B3000180.png)
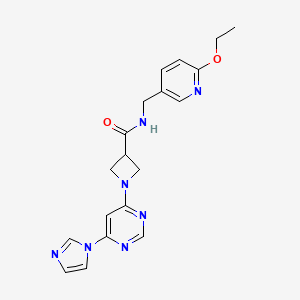
![N-[2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B3000182.png)